4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
Overview
Description
Scientific Research Applications
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) . These enzymes are crucial in regulating cell cycle progression and glycogen metabolism, respectively. The compound interacts with these enzymes through hydrogen bonding and other non-covalent interactions, leading to the inhibition of their activity . This inhibition can result in altered cell cycle dynamics and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of GSK-3 by this compound can lead to changes in the Wnt signaling pathway, which is essential for cell proliferation and differentiation . Additionally, the compound’s interaction with cyclin-dependent kinases can result in altered gene expression patterns, affecting cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes . The compound binds to the active sites of cyclin-dependent kinases and GSK-3, inhibiting their catalytic activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex . The inhibition of these enzymes leads to downstream effects on cell signaling pathways and gene expression, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and altered gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cyclin-dependent kinases and GSK-3 . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . The compound’s influence on these pathways underscores its potential as a tool for studying metabolic regulation and enzyme function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution can also be influenced by factors such as cell type, tissue architecture, and experimental conditions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized to the cytoplasm, where it interacts with target enzymes . Post-translational modifications and targeting signals can further direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting enzyme activity .
Preparation Methods
The synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one typically involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one can be compared with similar compounds such as:
7-Chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one: An intermediate in the synthesis of pharmaceutical compounds like Tolvaptan.
(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-yl acetic acid tert-butyl ester: Used in the synthesis of antihypertensive drugs like Benazepril.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific research and industrial contexts.
Properties
IUPAC Name |
4-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-5-7-3-1-2-4-9(7)12-10(13)6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOYJNVWCPTJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669971 | |
Record name | 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-14-5 | |
Record name | 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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